Product packaging for Pseudoverdin(Cat. No.:CAS No. 150624-46-7)

Pseudoverdin

Cat. No.: B128761
CAS No.: 150624-46-7
M. Wt: 221.17 g/mol
InChI Key: CQNMQTYIULLBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoverdin is identified as 3-formylamino-6,7-dihydroxycoumarin, a compound isolated from a genetically manipulated strain of Pseudomonas aeruginosa (ATCC 15692/PAO1) that was incapable of producing typical pyoverdins . Its close structural relationship to the chromophore of pyoverdins makes it a molecule of significant interest for studying the biogenesis of these siderophores . Pyoverdins are fluorescent siderophores with high affinity for iron, playing crucial roles in bacterial iron uptake and virulence . Therefore, this compound serves as a valuable reference compound and biosynthetic intermediate for researchers investigating the complex pathways of siderophore production in pseudomonads, microbial iron metabolism, and the development of novel anti-infective strategies that target bacterial iron acquisition systems. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B128761 Pseudoverdin CAS No. 150624-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150624-46-7

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

N-(6,7-dihydroxy-2-oxochromen-3-yl)formamide

InChI

InChI=1S/C10H7NO5/c12-4-11-6-1-5-2-7(13)8(14)3-9(5)16-10(6)15/h1-4,13-14H,(H,11,12)

InChI Key

CQNMQTYIULLBAS-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O

Other CAS No.

150624-46-7

Synonyms

3-formylamino-6,7-dihydroxycoumarin
pseudoverdin
pseudoverdine

Origin of Product

United States

Molecular Structure and Chemodiversity of Pseudoverdin

Advanced Methodologies for Pseudoverdin Structural Elucidation

The determination of this compound's intricate molecular structure necessitates the use of a combination of powerful spectroscopic techniques. researchgate.netkarary.edu.sd These methods, when used in conjunction, provide a comprehensive picture of the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. chemrxiv.orgpitt.edu It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For this compound, ¹H NMR and ¹³C NMR spectra are fundamental. The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the molecule, including those on the aromatic ring, the formyl group, and the coumarin (B35378) scaffold. researchgate.net For instance, in a study of this compound isolated from a genetically manipulated Pseudomonas aeruginosa PAO1 strain, specific proton signals were observed at various chemical shifts (δ), including singlets for the aromatic protons (H-5 and H-8), the vinylic proton (H-4), the formyl proton (CHO), and the amine proton (NH). researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. acdlabs.com These techniques establish correlations between different nuclei, allowing researchers to map out the connectivity of atoms within the molecule. For example, an observed Nuclear Overhauser Effect (NOE) between the H-4 and H-5 protons in this compound helped to confirm their spatial proximity. researchgate.net The HMBC and HMQC spectra are particularly useful for assigning the carbon signals by correlating them with directly attached or long-range coupled protons. researchgate.net

Table 1: Representative ¹³C NMR Data for this compound and Related Compounds This table presents a generalized compilation of chemical shifts based on published data. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon AtomThis compound (δ in ppm)6,7-Dimethoxy-3-aminocoumarin (δ in ppm)
C-2161.5161.2
C-3126.1129.5
C-4140.2138.8
C-4a110.8110.5
C-5102.3100.9
C-6146.1152.9
C-7150.2151.1
C-898.799.2
C-8a146.9147.3
CHO163.4-
Source: Data adapted from Budzikiewicz et al. (1993). researchgate.net

Utilization of Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. nih.gov For this compound, the molecular ion (M+) has been observed at a mass-to-charge ratio (m/z) of 221, corresponding to the elemental formula C₁₀H₇NO₅. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to gain further structural insights through fragmentation analysis. nih.gov By inducing the fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce the structure of different parts of the molecule and confirm the proposed connectivity. This technique is complementary to NMR data in piecing together the final structure. acdlabs.com

In addition to NMR and MS, other spectroscopic methods contribute to a full characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is responsible for its characteristic color and fluorescence. researchgate.net The UV-Vis spectrum of this compound, like that of the related pyoverdin (B1241691) chromophore, is influenced by pH. microbialcell.com The chromophore is the part of the molecule responsible for its color. wikipedia.orgcolumbia.edu

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to investigate the stereochemistry of chiral molecules by measuring the differential absorption of left and right circularly polarized light. While the core structure of this compound itself as 3-formylamino-6,7-dihydroxycoumarin is not inherently chiral, this technique is vital for studying the larger, complex pyoverdin structures to which it is related, which contain chiral amino acid residues. wikipedia.org

This compound Structural Diversity and Natural Variants

While the core structure of this compound is defined, the broader family of related pyoverdins exhibits significant chemodiversity. This diversity arises from variations in the peptide chain attached to the chromophore. wikipedia.org

The term "this compound" specifically refers to 3-formylamino-6,7-dihydroxycoumarin. researchgate.net However, it is part of the larger pyoverdin family of siderophores. Pyoverdins are composed of a conserved dihydroxyquinoline chromophore (derived from D-tyrosine and L-2,4-diaminobutyric acid), which is responsible for their fluorescence, linked to a strain-specific peptide chain of 6 to 14 amino acids. wikipedia.orgmicrobialcell.com

The structural diversity within the pyoverdin family is vast, with over 100 different structures identified. wikipedia.org This diversity stems from:

Variations in the peptide chain : The length, sequence, and composition of the amino acid chain differ between producing strains. These chains often contain non-standard and D-form amino acids. wikipedia.org

Modifications of the chromophore : While this compound itself is a coumarin derivative, the pyoverdin chromophore is a more complex dihydroxyquinoline structure. researchgate.netwikipedia.org It is believed that this compound may be a biosynthetic precursor or a shunt product of the main pyoverdin pathway. researchgate.netwikipedia.org

The production of specific pyoverdins is highly strain-dependent, making them useful for taxonomic classification, a practice known as siderotyping. mdpi.com Different strains of Pseudomonas aeruginosa, as well as other species in the Pseudomonas fluorescens and Pseudomonas putida groups, produce unique pyoverdin structures. mdpi.comresearchgate.net

Identification of this compound Isomers and Analogs

Theoretical and Computational Approaches for this compound Structure-Activity Relationship (SAR) Analysis

The exploration of a molecule's therapeutic or biological potential is greatly enhanced by understanding its structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. mtu.edu For this compound, a metabolite produced by some strains of Pseudomonas aeruginosa, theoretical and computational methods offer a powerful lens through which to predict its interactions and guide the synthesis of more potent analogues. academie-sciences.frmedcraveonline.com These in silico techniques are particularly valuable when experimental data is sparse, providing a foundational understanding of the molecule's potential biological roles. mtu.eduschrodinger.com

In Silico Prediction of this compound Molecular Interactions

In silico methods, including molecular docking and quantum chemical calculations, are instrumental in predicting how a ligand like this compound might interact with biological targets. frontiersin.orgfrontiersin.org While specific molecular docking studies on this compound are not extensively documented in publicly available research, the principles of these techniques can be applied to hypothesize its interaction profile based on its known structure: 3-formylamino-6,7-dihydroxycoumarin. academie-sciences.frmedcraveonline.com

Molecular Docking and Target Prediction:

Molecular docking simulations could predict the binding affinity and orientation of this compound within the active sites of various proteins. researchgate.net Given its structural similarity to other dihydroxycoumarin derivatives, potential targets for this compound could include enzymes and receptors involved in inflammation, cancer, and microbial pathogenesis. worldscientific.com For instance, studies on other coumarin derivatives have shown interactions with proteins like epidermal growth factor receptor (EGFR) and various coagulation factors. academie-sciences.frbohrium.com The dihydroxy substitution on the coumarin ring, as seen in this compound, is a key feature in these interactions. worldscientific.com

Quantum Chemical Calculations:

A hypothetical in silico analysis of this compound's molecular interactions would likely reveal the following:

Hydrogen Bonding: The two hydroxyl groups and the formylamino group are prime sites for forming hydrogen bonds with amino acid residues in a protein's active site. These interactions are crucial for the stability of a ligand-protein complex.

π-π Stacking: The aromatic coumarin ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Metal Chelation: The presence of the dihydroxy groups suggests a potential for this compound to chelate metal ions, a property that is significant in the context of its relationship to the siderophore pyoverdin. researchgate.net

The following interactive table summarizes the potential molecular interactions of this compound based on its functional groups, as inferred from studies on related compounds.

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
6,7-DihydroxyHydrogen Bond Donor/Acceptor, Metal ChelationAsp, Glu, Asn, Gln, Ser, Thr, His
3-FormylaminoHydrogen Bond Donor/AcceptorAsp, Glu, Asn, Gln, Ser, Thr
Coumarin Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val, Ile

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-like Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.commeilerlab.org A QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. frontiersin.org While specific QSAR models for this compound and its close analogues are not readily found in current literature, the methodology provides a framework for how such a model could be developed.

Development of a QSAR Model:

To develop a QSAR model for this compound-like compounds, a dataset of molecules with varying structural modifications and their corresponding measured biological activities would be required. The general steps would include:

Data Set Collection: A series of coumarin derivatives with structural similarities to this compound (e.g., variations in the substitution pattern on the aromatic ring, modifications to the formylamino group) would be synthesized and their biological activity (e.g., antimicrobial, anticancer) would be experimentally determined.

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

Predictive Insights from a Hypothetical QSAR Model:

A validated QSAR model for this compound-like compounds could provide valuable insights into the structural requirements for a particular biological activity. For example, the model might reveal that:

The presence and position of hydroxyl groups on the coumarin ring are critical for activity.

The size and electronic nature of the substituent at the 3-position significantly influence potency.

Specific ranges of lipophilicity (logP) are optimal for cell permeability and activity.

The following table provides examples of molecular descriptors that would be relevant for developing a QSAR model for this compound-like compounds.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
Constitutional (1D)Molecular WeightSize constraints for binding pocket
Topological (2D)Kier & Hall Connectivity IndicesMolecular shape and branching
Geometrical (3D)Molecular Surface AreaSteric interactions with target
Electronic (3D)Dipole MomentPolarity and long-range interactions
HydrophobicityLogPMembrane permeability and solubility

By leveraging these theoretical and computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its derivatives, paving the way for the rational design of new compounds with enhanced biological activities.

Biosynthetic Pathways and Genetic Regulation of Pseudoverdin Production

Elucidation of Pseudoverdin Biosynthetic Pathways and Associated Enzymes

The formation of this compound is a multi-step enzymatic process. While initially believed to be a direct precursor or breakdown product of the pyoverdine chromophore, subsequent research has clarified its origin from a distinct, though related, pathway. A key finding is that the pvc gene cluster's primary product is often paerucumarin, with this compound being a minor, related metabolite produced under the same genetic control. nih.gov It is theorized that this compound and the pyoverdine chromophore may arise from a shared precursor, 2,4,5-trihydroxyphenylalanine. wikipedia.org

The synthesis of this compound, identified as 3-formylamino-6,7-dihydroxycoumarin, is governed by the enzymes encoded by the pvc gene cluster. researchgate.net Though the precise, step-by-step mechanism is a subject of ongoing investigation, the functions of the Pvc enzymes have been proposed based on genetic and biochemical studies. The pathway shares similarities with the initial steps of pyoverdine chromophore biosynthesis. nih.govresearchgate.net The conversion of a tyrosine-derived precursor into the coumarin (B35378) core of this compound involves hydroxylation and cyclization reactions, followed by formylation of the amino group. researchgate.net One proposed scheme suggests that these enzymatic activities are responsible for converting a precursor into paerucumarin, which can then be N-formylated to yield this compound. nih.gov

EnzymeProposed Function in Biosynthesis
PvcA Homologous to isonitrile synthases; likely involved in the formation of an isonitrile functional group, a key step in producing the related compound paerucumarin. nih.gov
PvcB Believed to be involved in the biosynthetic pathway, working in conjunction with PvcA. researchgate.net
PvcC Part of the enzymatic cascade required for the synthesis of the coumarin core. researchgate.netnih.gov
PvcD The final enzyme in the PvcABCD sequence, contributing to the later steps of the molecule's formation. researchgate.netnih.gov

This table is generated based on data from existing research findings. nih.govresearchgate.netnih.gov

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides without the use of ribosomes. nih.govmdpi.com They are central to the production of the full pyoverdine siderophore, which consists of a chromophore attached to a peptide chain of varying length and composition. nih.gov

This compound itself, lacking a peptide chain, is not directly synthesized by an NRPS. nih.gov However, its biosynthesis is connected to the NRPS-dependent pyoverdine pathway through the chromophore precursor. The pyoverdine biosynthesis pathway utilizes several NRPS enzymes, including PvdL, PvdI, PvdJ, and PvdD, to construct the peptide backbone. wikipedia.orgmdpi.com One model of pyoverdine biosynthesis suggests that the NRPS PvdL incorporates precursor amino acids, such as D-tyrosine, which is then modified on the enzyme complex to form the chromophore that is ultimately attached to the peptide chain. wikipedia.org An alternative model posits that PvdL incorporates a pre-formed chromophore precursor, 2,4,5-trihydroxyphenylalanine, with the peptide chain. wikipedia.org Since this compound is structurally related to this chromophore, the enzymatic machinery that generates the chromophore precursor is inherently linked to the NRPS system, even if this compound represents a shunt product that is released before attachment to the peptide chain. wikipedia.orgnih.gov

Identification of Key Enzymatic Steps in this compound Formation

Genetic Organization and Regulation of this compound Biosynthesis

The production of this compound is controlled at the genetic level by a specific gene cluster and a hierarchy of regulatory proteins that modulate its expression in response to cellular and environmental signals.

The genetic basis for this compound synthesis lies within a putative four-gene operon named the pvc cluster (pyoverdine chromophore), located at the 66- to 70-minute region on the P. aeruginosa PAO1 chromosome. nih.govnih.gov This cluster contains the genes pvcA, pvcB, pvcC, and pvcD. nih.gov Initial studies demonstrated that cloning this gene cluster into certain pyoverdine-deficient mutants of P. aeruginosa restored the production of a fluorescent compound, which was identified as this compound. nih.gov

Further research confirmed that the pvc genes were required for pyoverdine biosynthesis, presumably by synthesizing the chromophore moiety. nih.gov However, more recent reinvestigation has shown that overexpression of the pvc cluster leads to the production of paerucumarin as the major product, with this compound being a minor, co-produced metabolite. nih.gov Inactivation of pvc genes, such as pvcA, eliminates the production of both paerucumarin and this compound. nih.gov This demonstrates the essential role of the pvc gene cluster in the biosynthesis of these related coumarin compounds. nih.govresearchgate.net

GeneProposed Role in this compound/Paerucumarin Biosynthesis
pvcA Encodes a putative isonitrile synthase, critical for the pathway. nih.gov
pvcB Works in concert with pvcA, likely involved in early biosynthetic steps. researchgate.net
pvcC Required for the formation of the core chemical structure. nih.gov
pvcD Involved in the terminal steps of the biosynthetic pathway. nih.gov

This table is generated based on data from existing research findings. nih.govresearchgate.netnih.gov

The expression of the pvc gene cluster is tightly controlled by a network of transcriptional regulators. A key activator is PtxR (Pseudomonas toxin regulator), a LysR-family transcriptional activator. nih.govnih.gov Overexpression of PtxR has been shown to induce the production of both paerucumarin and this compound. nih.gov PtxR also regulates the production of exotoxin A, linking the biosynthesis of these secondary metabolites to virulence. nih.govasm.org

In addition to PtxR, the expression of pvcABCD is positively regulated by PvdS, an alternative sigma factor that is essential for the expression of most pyoverdine biosynthesis genes. nih.gov PvdS activity is, in turn, controlled by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein represses pvdS expression, which indirectly leads to the downregulation of the pvc cluster. nih.govmicrobialcell.com This intricate system ensures that the production of this compound and its related compounds is coordinated with the cell's iron status. The virulence factor regulator (Vfr) has also been shown to modulate the expression of ptxR, adding another layer to the regulatory cascade. nih.gov

While transcriptional control is the primary mode of regulation for the pvc cluster, evidence suggests the existence of post-transcriptional mechanisms. Analysis of the nucleotide sequence of the pvc cluster has identified a 51-base-pair intergenic region between the pvcB and pvcC genes. researchgate.net This sequence has the potential to form a stable stem-loop structure. Such secondary structures in mRNA can act as transcriptional attenuators or affect mRNA stability and translation efficiency. It has been proposed that this stem-loop may lead to differential expression of the downstream genes (pvcC and pvcD) compared to the upstream genes (pvcA and pvcB), suggesting that the four genes may not be uniformly transcribed as a single operon under all conditions. researchgate.net This represents a potential point of fine-tuning for the biosynthetic pathway, allowing for a more nuanced control over the production of the final metabolites.

Transcriptional Regulation of this compound Genes (e.g., PtxR-mediated control)

Evolutionary Biology of this compound Biosynthetic Gene Clusters

The evolution of biosynthetic gene clusters (BGCs) for secondary metabolites like this compound is a dynamic process that shapes the metabolic capabilities of microorganisms. These clusters, which encode the enzymatic machinery for producing complex molecules, are subject to various evolutionary forces that drive their diversification. In fluorescent pseudomonads, the evolution of BGCs related to siderophores, including this compound and the structurally related pyoverdines, is a key factor in their adaptation and competitiveness. wikipedia.orgfrontiersin.org The evolutionary history of these clusters is often complex, involving a combination of vertical inheritance and horizontal gene transfer, leading to a wide diversity of produced compounds. frontiersin.orgnih.gov

Comparative Genomics of this compound-Related Gene Clusters

Comparative genomics provides a powerful lens through which to examine the evolution of biosynthetic pathways. By comparing the genetic makeup of different bacterial strains, researchers can identify conserved core genes, as well as variable or accessory genes that contribute to the diversification of secondary metabolites. nih.govfrontiersin.org In the context of this compound and related compounds, comparative analyses have revealed significant insights into the evolution of their BGCs.

This compound is a fluorescent compound that shares a common biosynthetic precursor with pyoverdine, specifically the 3-formylamino-6,7-dihydroxycoumarin chromophore. wikipedia.orgresearchgate.net The biosynthesis of this core structure is linked to the pvc gene cluster in Pseudomonas aeruginosa. asm.org However, studies have shown that the pvc gene cluster's primary product may be another molecule, paerucumarin, an isonitrile-functionalized coumarin, indicating a branching of biosynthetic pathways from a common origin. asm.org Homologs of the key genes in this cluster, pvcA and pvcB, are found in a variety of other bacteria, including Frankia sp., Erwinia carotovora, and Photorhabdus luminescens, suggesting a wider distribution and evolutionary history of this biosynthetic capability. asm.org

The gene clusters responsible for the production of pyoverdines, which are structurally more complex than this compound and consist of a chromophore attached to a variable peptide chain, are well-studied examples of modular evolution. frontiersin.orgnih.gov These clusters are typically organized with genes for the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide backbone, alongside genes for chromophore synthesis and modification. frontiersin.orgukri.org While the gene responsible for the initial steps of chromophore synthesis, pvdL, is highly conserved across fluorescent Pseudomonas species, the NRPS genes that dictate the variable peptide chain are highly diverse. frontiersin.org This modularity allows for the generation of a vast array of pyoverdine structures, each with specific recognition by its producing strain. frontiersin.org

Comparative genomic analyses of the Pseudomonas fluorescens complex have identified at least 30 different pyoverdine variants based on the adenylation domains of the NRPSs. frontiersin.org The evolution of these clusters appears to occur at two main levels: the complete replacement of the NRPS gene set, and the modification of existing NRPS genes through partial substitution, changes in adenylation domain specificity, or the gain or loss of accessory domains. frontiersin.org This highlights a "plug-and-play" model of evolution where functional modules can be swapped and modified to generate novel chemical diversity.

Gene/EnzymePutative Function in Siderophore BiosynthesisOrganism Example(s)
pvcA, pvcB Involved in the biosynthesis of the coumarin moiety, potentially for this compound and paerucumarin. asm.orgPseudomonas aeruginosa asm.org
pvdL A non-ribosomal peptide synthetase (NRPS) that initiates chromophore synthesis by incorporating key amino acid precursors. frontiersin.orgPseudomonas species frontiersin.org
pvdI, pvdJ NRPSs responsible for the assembly of the variable peptide chain of pyoverdine. wikipedia.orgPseudomonas aeruginosa wikipedia.org
pvdD An NRPS that terminates the peptide chain and releases the pyoverdine precursor. wikipedia.orgPseudomonas aeruginosa wikipedia.org

Horizontal Gene Transfer and Diversification in this compound Evolution

Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new traits, including the ability to produce novel secondary metabolites. nih.govwikipedia.org BGCs are often located on mobile genetic elements or in genomic regions prone to recombination, facilitating their transfer between different species and even genera. nih.govwikipedia.org This process is thought to be a significant factor in the diversification of this compound-related BGCs. scribd.com

Evidence for HGT in the evolution of these gene clusters comes from several lines of inquiry. Phylogenetic analyses often show that the evolutionary history of a BGC is incongruent with the species tree of the organisms that harbor it, suggesting transfer across lineages. biorxiv.org The presence of genes with atypical GC content or flanked by insertion sequences or other mobile genetic elements can also be indicative of HGT. nih.gov In the P. fluorescens complex, the complete replacement of the set of NRPSs for pyoverdine biosynthesis is a strong indicator of HGT, where an entire functional module has been acquired from another organism. frontiersin.org

This transfer of genetic material allows for rapid innovation in biosynthetic pathways. A recipient organism can acquire a complete BGC and immediately gain the ability to produce a new compound. Over time, this newly acquired cluster can undergo further evolution through gene duplication, deletion, and mutation, leading to the diversification of the produced metabolite. ukri.orgnih.gov For instance, a bacterium might acquire a basic coumarin synthesis cluster, which could then be modified by the recruitment of additional enzymes to produce derivatives like this compound or paerucumarin. asm.org

Biological Roles and Molecular Mechanisms of Pseudoverdin

Pseudoverdin’s Contribution to Microbial Physiology

This compound, chemically identified as 3-formylamino-6,7-dihydroxycoumarin, is a metabolite produced by some fluorescent Pseudomonas species. wikipedia.orgmdpi.com Its discovery and characterization have provided insights into the metabolic pathways of these bacteria, particularly in relation to the biosynthesis of other fluorescent compounds.

This compound was first identified in a genetically manipulated strain of Pseudomonas aeruginosa that was incapable of producing pyoverdins. mdpi.com This compound exhibits yellow-green fluorescence under UV light, a characteristic it shares with the pyoverdine chromophore. researchgate.net Spectroscopic analysis revealed properties similar to pyoverdine, suggesting a structural relationship. mdpi.comresearchgate.net It is believed that this compound and pyoverdine may originate from a common precursor, 2,4,5-trihydroxyphenylalanine. wikipedia.org

While both are fluorescent, a key functional distinction lies in their iron-chelating and transport capabilities. This compound can chelate ferric iron, but its affinity for the metal is much lower than that of pyoverdine. wikipedia.org Crucially, it is unable to mediate the transport of iron into bacterial cells, a primary function of pyoverdines which are essential for virulence and survival in iron-limited environments. mdpi.comresearchgate.net In the genetically modified strain where it was first studied, this compound was produced constitutively, meaning its synthesis was not regulated by the availability of iron, which is a key regulatory mechanism for pyoverdine production. mdpi.com

The biosynthesis of this compound has been linked to the pvc (pyoverdine chromophore) gene cluster. nih.govasm.org However, further research has shown that the primary product of this gene cluster is another secondary metabolite, paerucumarin. nih.govasm.org The ratio of this compound to paerucumarin produced can vary between different strains of P. aeruginosa. asm.org

Secondary metabolites are compounds that are not essential for the primary growth of an organism but play crucial roles in environmental adaptation, defense, and interspecies communication. nih.govwikipedia.orgresearchgate.net this compound falls into this category. Its core structure is a coumarin (B35378), a class of compounds known for a wide range of biological activities. mdpi.commdpi.com For instance, the related compound 6,7-dihydroxycoumarin (esculetin) has been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties in various studies, although these have not been conducted in the context of microbial interactions. nih.govnih.gov

The specific biological function of this compound as a secondary metabolite for Pseudomonas remains largely undefined in scientific literature. While its production is tied to a specific gene cluster, and it possesses fluorescent and weak iron-chelating properties, its direct contribution to the fitness or virulence of the producing organism in a natural context has not been elucidated. Secondary metabolites can act as competitive weapons, signaling molecules, or agents of symbiosis. nih.gov However, specific research to assign such a role to this compound is currently lacking.

This compound as a Fluorescent Metabolite in Pseudomonas Species

This compound in Microbial Interspecies Interactions and Communication

Microbial communities are complex environments where chemical signaling and competition are paramount for survival. While Pseudomonas species are known to engage in sophisticated interactions, the specific role of this compound in these processes is not well-documented.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.govjlabphy.orgnih.gov In P. aeruginosa, multiple QS systems (las, rhl, and pqs) regulate virulence, biofilm formation, and the production of secondary metabolites. nih.govmdpi.com While there is extensive research on how these systems are interconnected and regulate the production of virulence factors like pyoverdine, there is currently no direct scientific evidence linking this compound to the modulation of these QS systems. mdpi.comnih.gov Some coumarin derivatives have been shown to act as QS inhibitors; for example, coumarin itself can inhibit biofilm formation and the production of QS-regulated virulence factors in P. aeruginosa. mdpi.comfrontiersin.orgnih.gov However, specific studies on the effect of 3-formylamino-6,7-dihydroxycoumarin (this compound) on Pseudomonas QS are absent from the current body of scientific literature.

Microbial competition often revolves around the acquisition of limited resources, such as iron. nih.gov Siderophores like pyoverdine are key competitive tools, sequestering iron from the environment and making it unavailable to competitors. wikipedia.org Pyoverdine also functions as a "public good" that can foster complex cooperative and cheating behaviors within Pseudomonas populations. wikipedia.org

The role of this compound in this context is unclear. Its weak iron-binding capacity and inability to transport iron suggest it is not a significant player in direct iron competition in the same way as pyoverdine. wikipedia.orgresearchgate.net Secondary metabolites can also act as antimicrobial agents, directly inhibiting the growth of competing microbes. nih.govelifesciences.org While some coumarins exhibit antimicrobial activity, the potential for this compound to function as an antimicrobial in interspecies competition has not been investigated. The current scientific literature does not provide evidence for a defined role of this compound in either microbial competition or cooperation. nih.govelifesciences.orgfrontiersin.org

This compound's Influence on Quorum Sensing Systems

This compound's Influence on Microbial Biofilm Dynamics

Biofilm formation is a critical aspect of the Pseudomonas lifecycle, providing protection from environmental stresses and antimicrobial agents. microbialcell.comchiet.edu.egmdpi.com This process is regulated by a complex network involving QS, exopolysaccharides, and motility. researchgate.netmicrobialcell.com Pyoverdine has been shown to contribute to the development and maturation of biofilms. wikipedia.org

The influence of this compound on biofilm dynamics in Pseudomonas has not been a subject of direct scientific inquiry. As mentioned, other coumarin compounds have demonstrated anti-biofilm properties against P. aeruginosa. frontiersin.orgchiet.edu.eg These compounds can interfere with QS systems, which are integral to biofilm formation. frontiersin.org However, without specific experimental data on 3-formylamino-6,7-dihydroxycoumarin, any potential role for this compound in either promoting or inhibiting biofilm formation remains speculative.

Impact of this compound on Biofilm Formation and Development

The formation of biofilms by Pseudomonas aeruginosa is a complex process crucial for its survival and virulence. The genetic pathway responsible for producing this compound is directly implicated in this process. Research has demonstrated that the pvc operon, which encodes the enzymes for paerucumarin and subsequently this compound synthesis, contributes significantly to biofilm development. plos.org

The entire pvc operon, rather than its individual genes, affects biofilm formation by regulating the expression of the cupB and cupC fimbrial chaperone/usher pathway genes. plos.org Fimbriae are adhesive organelles on the bacterial surface that are critical for the initial attachment to surfaces and cell-to-cell interactions, which are foundational steps in biofilm formation. The regulatory effect of the pvc operon on these fimbrial genes is attributed to its metabolic product, paerucumarin. plos.org As this compound is a direct derivative of paerucumarin, its biosynthetic pathway is integrated with the molecular signaling that governs the structural development of biofilms. Deletion of the pvc genes has been shown to result in a significantly reduced biofilm compared to the wild-type strain, underscoring the importance of this pathway in establishing a mature biofilm structure. plos.org

This compound’s Involvement in Biofilm Dispersal and Structure

While the pvc pathway is linked to the positive regulation of biofilm formation, specific details regarding this compound's role in the later stages of the biofilm lifecycle, such as dispersal and mature structure, are less defined. Biofilm dispersal is an active process where bacteria detach from the community to colonize new sites, often triggered by environmental cues like nutrient depletion. mdpi.com This process involves complex molecular events, including the enzymatic degradation of the extracellular polymeric substance (EPS) matrix. mdpi.com

This compound's Role in Plant-Microbe Symbiosis within the Rhizosphere

The rhizosphere, the soil region directly influenced by plant roots, is a highly competitive and complex environment where bacteria from the genus Pseudomonas are prominent and successful colonizers. nih.gov These bacteria, often classified as Plant-Growth-Promoting Rhizobacteria (PGPR), engage in beneficial relationships with plants. researchgate.net

Analysis of this compound in Rhizosphere Colonization by Pseudomonas

Successful rhizosphere colonization by Pseudomonas spp. is a multifactorial process involving chemotaxis towards root exudates, motility, and the ability to form biofilms on root surfaces. nih.gov Secondary metabolites produced by these bacteria play crucial roles in this process, facilitating competition with other microbes and communication with the plant host. wur.nl

While Pseudomonas species found in the rhizosphere are known to produce a wide array of secondary metabolites, including siderophores and cyclic lipopeptides that aid in colonization, the specific function of this compound in this context has not been directly investigated. nih.govfrontiersin.org The production of this compound is tied to the pvc gene cluster, which is present in various P. aeruginosa strains, a species known for its adaptability to diverse environments, including soil. nih.gov However, studies specifically tracking the expression of the pvc cluster or the presence of this compound during root colonization are lacking. Its role can be postulated as part of the chemical arsenal (B13267) of Pseudomonas, but its direct contribution to attachment, persistence, or competition in the rhizosphere remains an area for future research.

This compound's Potential Interplay with Plant-Growth-Promoting Rhizobacteria (PGPR) Mechanisms

PGPR promote plant growth through various direct and indirect mechanisms. Direct mechanisms include the production of phytohormones and the solubilization of nutrients, while indirect mechanisms involve the suppression of plant pathogens through the production of antimicrobial compounds and competition for essential nutrients like iron. researchgate.netfrontiersin.org Siderophores, such as the well-studied pyoverdines, are a key component of the indirect PGPR mechanism, as they chelate iron from the environment, making it unavailable to competing phytopathogens. wikipedia.org

This compound itself has been shown to be non-functional in iron acquisition. nih.govmicrobialcell.com Therefore, it does not directly contribute to the iron-competition aspect of PGPR activity. Its biosynthesis is, however, linked to quorum sensing pathways through the regulator PtxR, which also controls other virulence factors. nih.govnih.gov Quorum sensing is a critical component of how bacteria coordinate population-wide behaviors, including the production of PGPR-related factors. nih.gov The interplay of this compound with PGPR mechanisms is therefore likely indirect, potentially as part of a broader regulatory network that coordinates bacterial behavior in the complex rhizosphere environment.

Potential Ecological and Ecosystemic Functions of this compound

The production of secondary metabolites by microorganisms is a key driver of microbial community structure and function. These compounds can act as signals, nutrient-scavenging agents, or weapons in inter-species competition, thereby shaping the local ecosystem. fvg.fo

This compound's Involvement in Microbial Community Structure and Function

In microbial ecosystems, competition for limited resources is a major force structuring the community. Siderophores, for instance, influence microbial composition by sequestering iron, which can inhibit the growth of organisms that are less efficient at iron uptake. wikipedia.org While this compound does not function as a siderophore, its production by Pseudomonas species places it within a competitive ecological context. nih.govmicrobialcell.com

The production of this compound varies between different strains of P. aeruginosa, suggesting strain-specific ecological roles. nih.gov The pvc gene cluster that produces this compound's precursor is found in bacteria that inhabit complex, multispecies environments like soil and biofilms. researchgate.net The regulation of this cluster is tied to quorum sensing, a mechanism bacteria use to assess population density and coordinate group behaviors, including the production of competitive factors. nih.govnih.gov Although a direct impact of isolated this compound on the growth of competing microbes has not been documented, its association with these competitive and regulatory pathways suggests a potential role in mediating microbial interactions. The exact nature of this role, whether as a signaling molecule or a competitive compound, is not yet understood.

Interactive Data Table: Production of this compound and Paerucumarin

The following table, based on data from a study by Clarke-Pearson & Brady (2008), illustrates the differential production of this compound and its precursor Paerucumarin across three different strains of Pseudomonas aeruginosa when the PtxR transcriptional regulator is overexpressed. This highlights the strain-specific nature of the pvc gene cluster's output.

StrainPaerucumarin (Peak 1)This compound (Peak 2)Ratio (Paerucumarin:this compound)
PAK Major ProductMinor ProductHigh
PAO1 Major ProductMinor ProductHigh
PA14 Minor ProductMajor ProductLow

Biogeochemical Implications of this compound Production in Environmental Niches

This compound, a coumarin derivative identified as 3-formylamino-6,7-dihydroxycoumarin, is a secondary metabolite produced by certain strains of Pseudomonas. While its direct biological functions are not as extensively characterized as those of the well-known siderophores like pyoverdines, its chemical nature as a coumarin suggests potential roles in shaping the biogeochemistry of its environmental niches. The implications of its production can be inferred from the established roles of similar coumarin compounds in soil and aquatic environments.

The production of coumarins by microorganisms and plants can significantly influence local environmental conditions. encyclopedia.pubnih.gov These compounds are known to interact with the soil matrix and its microbial inhabitants, thereby affecting nutrient cycling and the bioavailability of essential elements. encyclopedia.pubresearchgate.net It has been speculated that the structural modifications of pyoverdine-related molecules, a category that includes this compound, may confer advantages in specific environmental niches, although these roles have not been fully elucidated under laboratory settings. microbialcell.com

In soil environments, particularly the rhizosphere, the secretion of coumarins is a key strategy employed by some plants to mobilize iron. exlibrisgroup.com Compounds like esculetin, fraxetin, and scopoletin, which share structural similarities with this compound, can chelate and reduce ferric iron (Fe³⁺) to the more soluble and bioavailable ferrous form (Fe²⁺). encyclopedia.pubacs.org This process is crucial in iron-limited soils, such as calcareous soils, where iron availability often restricts plant and microbial growth. exlibrisgroup.com Although this compound itself is not considered a primary iron transporter, its coumarin structure suggests a potential, albeit perhaps weaker, capacity to interact with and mobilize metals in the soil.

The persistence and impact of coumarins in the environment are subject to various factors, including soil pH and microbial degradation. acs.orgmdpi.com The stability of these compounds, and thus their ability to influence their surroundings, is context-dependent. For example, the complexation of iron can protect some coumarins from degradation under certain pH conditions. acs.org The biogeochemical contribution of this compound would similarly be dictated by the specific chemical and biological characteristics of its niche.

In aquatic systems, the principles of microbial secondary metabolite influence on biogeochemistry also apply. While less studied in this context, the release of chelating and signaling molecules like coumarins can affect metal speciation and microbial interactions in the water column and sediments.

Methodologies for Pseudoverdin Research

Extraction and Purification Techniques for Pseudoverdins

The initial and most critical phase in studying pseudoverdin involves its isolation from the complex milieu of a bacterial culture. The process begins with cultivating the specific producing organism, followed by systematic extraction and purification steps designed to isolate the target molecule from a multitude of other secreted metabolites.

The primary source for this compound has been a genetically manipulated strain of Pseudomonas aeruginosa PAO, specifically PAO 6624/pPYP17, which is a pyoverdin-deficient mutant carrying a cosmid that restores the production of a yellow-green fluorescent compound. researchgate.net This strain is typically grown in an iron-deficient medium, such as casamino acid medium, to stimulate the production of iron-chelating or related fluorescent compounds. researchgate.netchimia.ch

Initial extraction involves separating the bacterial cells from the culture medium, usually by centrifugation. The resulting cell-free supernatant, which contains the secreted this compound, serves as the starting material for purification. chimia.ch Given this compound's relation to pyoverdins, initial purification strategies often involve techniques proven effective for siderophores, such as adsorption chromatography using Amberlite XAD resins, which are effective for capturing hydrophobic molecules from aqueous solutions.

Chromatography is the cornerstone for separating this compound from other components in the culture supernatant. aai.org High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the isolation of this compound and related compounds. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid (TFA). asm.orgnih.gov This method separates molecules based on their hydrophobicity. Given that this compound (3-formylamino-6,7-dihydroxycoumarin) possesses aromatic character, it interacts effectively with the C18 stationary phase, allowing for its separation from more polar or non-polar impurities. researchgate.net

Other chromatographic strategies that can be applied, especially for initial cleanup or fractionation, include:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. It could be employed to separate different forms of pyoverdine-related compounds.

Size-Exclusion Chromatography (SEC): This method separates molecules by size and is useful for removing high-molecular-weight proteins or polysaccharides from the crude extract.

Copper-Chelate Affinity Chromatography: This technique has been used effectively for purifying pyoverdins, which have a high affinity for metal ions like copper and iron. Given this compound's ability to chelate iron, this method presents a viable strategy for its selective isolation. researchgate.net

Table 1: Chromatographic Strategies for this compound Isolation

TechniqueStationary PhaseTypical Mobile PhaseSeparation Principle
Reversed-Phase HPLC (RP-HPLC) C18, C8Water/Acetonitrile or Methanol gradient with 0.1% Formic Acid/TFAHydrophobicity
Ion-Exchange Chromatography (IEC) Anion or Cation Exchange ResinsAqueous buffer with increasing salt concentration gradientNet Charge
Size-Exclusion Chromatography (SEC) Porous polymer or silica (B1680970) gel (e.g., Sephadex, Biogel)Aqueous BufferMolecular Size (Hydrodynamic Radius)
Affinity Chromatography Copper-chelate SepharoseBinding buffer followed by elution with a competitive ligand or pH changeSpecific binding affinity (metal chelation)

To obtain the substantial quantities of this compound required for comprehensive structural elucidation (e.g., by NMR) and biological activity assays, analytical separation methods must be scaled up. Preparative HPLC is the primary method for achieving high-purity samples in milligram or even gram quantities. nih.govresearchgate.net

The process involves using a larger-diameter chromatography column (e.g., >20 mm internal diameter) packed with the same stationary phase as the analytical method. nih.gov The sample load is significantly increased, and the flow rate is adjusted accordingly to maintain separation efficiency. Fractions are collected as they elute from the column, guided by UV-Vis detection at wavelengths where this compound absorbs light (a characteristic of its chromophore). researchgate.net These fractions are then analyzed for purity, often by analytical HPLC, and the pure fractions are pooled and lyophilized (freeze-dried) to yield the final solid sample. mdpi.com

Chromatographic Strategies for this compound Isolation

Advanced Chromatographic and Spectroscopic Methods for this compound Analysis

Once purified, this compound is subjected to a suite of advanced analytical techniques to confirm its identity, determine its precise molecular structure, and quantify its presence in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the sensitive and specific detection of metabolites like this compound in complex biological samples. asm.orgnih.gov This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry. nih.gov

For this compound profiling, a small aliquot of the bacterial culture supernatant can be directly analyzed. nih.gov The sample is injected into an HPLC system, typically using a reversed-phase column, to separate the mixture components over time. The eluent from the column is then directed into the ion source of a mass spectrometer (e.g., electrospray ionization, ESI), which generates charged molecules that are subsequently analyzed by the mass analyzer. nih.gov This provides the mass-to-charge ratio (m/z) of the eluting compounds with high precision. By operating in full-scan mode, researchers can generate a metabolic profile of the bacterial secretion, where this compound can be identified by its specific retention time and exact mass. asm.orgmdpi.com Tandem MS (MS/MS) can be used to fragment the parent ion of this compound, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unambiguous identification. nih.govnsf.gov

Table 2: Representative LC-MS Method for this compound Profiling

ParameterDescription
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% Mobile Phase B over several minutes
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Scan Type Full Scan (for profiling) and Data-Dependent MS/MS (for structural confirmation)

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete chemical structure and stereochemistry of a novel organic molecule. mdpi.comresearchgate.net The structure of this compound as 3-formylamino-6,7-dihydroxycoumarin was determined primarily through NMR analysis. researchgate.netnih.gov This involves dissolving a high-purity sample in a deuterated solvent and acquiring a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. These experiments reveal the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the entire structure. researchgate.net

X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state. researchgate.net This technique requires the successful growth of a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. Although not explicitly reported for the initial discovery of this compound, it remains a powerful complementary technique for absolute structural confirmation of small molecules. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

In Vitro and In Vivo Assays for this compound Biological Activities at the Molecular Level

Determining the biological function of a novel compound is a key research objective. For this compound, assays have focused on its potential role in iron metabolism, drawing parallels with its parent compound class, the pyoverdins.

Initial studies demonstrated that while this compound has the capacity to chelate iron(III), it lacks the biological activity of a true siderophore. researchgate.netscispace.com Specifically, it was unable to restore growth to pyoverdin-deficient mutants under iron-limiting conditions, indicating it cannot mediate iron transport into the bacterial cell. researchgate.net

A range of in vitro assays can be employed to systematically investigate the molecular activities of this compound:

Iron Chelation Assays: The chrome azurol S (CAS) assay is a universal colorimetric method to detect and quantify siderophore-like iron-chelating activity. aai.orgacs.org A positive result, indicated by a color change from blue to orange, confirms the ability of this compound to sequester iron from the CAS-iron complex.

Iron-Binding Affinity: The affinity and stoichiometry of this compound binding to Fe(III) can be determined spectrophotometrically by titrating the compound with an iron salt and observing the changes in the absorption spectrum. pan.pl

Cell Viability and Cytotoxicity Assays: To assess if this compound has any antibiotic or cytotoxic effects, it can be tested against various bacterial or eukaryotic cell lines (e.g., using MTT or neutral red uptake assays). acs.orgmdpi.com This helps determine if the compound has potential therapeutic or toxic properties.

Enzyme Inhibition Assays: If a specific molecular target is hypothesized, in vitro assays can be designed to measure this compound's ability to inhibit a particular enzyme's activity. pharmaron.com

DNA Damage Assays: Given that some iron-chelating compounds can participate in redox cycling and generate reactive oxygen species, assays like the bleomycin-detectable iron assay or comet assay can be used to assess if this compound induces DNA damage. aai.orgacs.org

In vivo assays, while more complex, provide insight into the compound's activity within a living organism. For a compound like this compound, this could involve administering the purified molecule to model organisms (e.g., Galleria mellonella larvae or zebrafish embryos) to observe effects on survival, development, or infection progression. mdpi.commdpi.com

Table 3: Assays for Characterizing this compound's Biological Activity

Assay TypeSpecific AssayPurposeReference Finding for this compound/Related Compounds
Iron Chelation Chrome Azurol S (CAS) AssayTo qualitatively and quantitatively measure iron-chelating ability.This compound is capable of chelating iron(III). researchgate.net
Biological Activity Bacterial Growth Promotion AssayTo determine if the compound can act as a siderophore to supply iron for bacterial growth.This compound is unable to transport iron into P. aeruginosa cells. researchgate.net
Cytotoxicity MTT Assay on Cell LinesTo measure the effect of the compound on cell viability and metabolic activity.General method for assessing bioactivity of novel compounds. mdpi.com
DNA Interaction Bleomycin-Detectable Labile Iron AssayTo assess the potential for inducing DNA damage through iron-mediated redox reactions.General method for assessing bioactivity of iron-chelating compounds. aai.org
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of the compound that inhibits visible growth of a microorganism.General method to test for antibiotic properties. acs.org

Cell-Based Assays for Studying this compound-Mediated Effects

While direct cell-based assay research specifically targeting this compound is limited, the methodologies to study its effects can be inferred from extensive research on related siderophores from Pseudomonas aeruginosa, such as pyoverdine and pyochelin. These assays are crucial for understanding how the compound interacts with and affects host cells or competing microbes. asm.org Cell-based assays provide a platform to measure a range of cellular responses, including cytotoxicity, proliferation, and the induction of specific signaling pathways, within a biologically relevant context. asm.org

Commonly employed cell-based assays involve co-culturing the bacterial strain of interest with mammalian cell lines, such as human bronchial epithelial (16HBE) cells or lung epithelial A549 cells, to mimic infection environments. asm.orgmdpi.com Researchers can use either purified compound or culture filtrates from the producing organism. asm.orgnih.gov The physiological impact is then quantified using various methods:

Cell Viability Assays: Techniques like the resazurin-based (AlamarBlue) or XTT assays are used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. asm.orgnih.gov These assays can determine if this compound has a cytotoxic effect on host cells. For example, studies on pyoverdine showed it was largely nontoxic to 16HBE cells, whereas the more membrane-permeable pyochelin decreased epithelial cell viability. asm.org

Inflammatory Response Assays: The expression of pro-inflammatory genes or the secretion of cytokines by host cells in response to the compound can be measured using quantitative PCR (qPCR) or ELISA, respectively. This helps to determine if this compound triggers an immune response. asm.org

Antifungal/Antimicrobial Assays: To study the role of this compound in microbial competition, its effect on the growth and biofilm formation of other microbes, such as the fungus Aspergillus fumigatus, can be assessed. nih.gov The metabolic activity of the target microbe is often measured to quantify inhibition. nih.gov

Assay TypePurposeExample ReadoutPotential Application for this compound
Cell Viability Assay To measure cytotoxic or cytostatic effects on host cells.Change in fluorescence/absorbance from metabolic indicators (e.g., resazurin). asm.orgDetermine if this compound is toxic to human lung or immune cells.
Inflammatory Gene Expression To assess the host immune response.mRNA levels of cytokines (e.g., IL-6, IL-8) measured by qPCR. asm.orgInvestigate whether this compound activates pro-inflammatory pathways.
Antifungal Biofilm Assay To evaluate its role in microbial antagonism.Inhibition of fungal metabolic activity measured by XTT assay. nih.govTest if this compound can inhibit the growth of competing fungal pathogens.
Iron Chelation Assay To confirm functional activity within a cellular context.Growth rescue of a siderophore-deficient mutant in iron-limited media. researchgate.netVerify if this compound can supply iron to cells, a key function of siderophores.

Reporter Gene Assays for this compound Biosynthesis Regulation

Reporter gene assays are powerful tools for studying gene expression and are widely used to understand the regulation of siderophore biosynthesis. pnas.org These assays involve fusing the promoter region of a target gene to the coding sequence of a "reporter gene," which produces an easily quantifiable protein, such as β-galactosidase (lacZ) or a fluorescent protein (mcherry, gfp). pnas.orgresearchgate.net The amount of reporter protein produced directly reflects the activity of the target promoter under different conditions. pnas.org

Although specific reporter gene assays for this compound are not prominently documented, the methodology is well-established for the pyoverdine and pyochelin systems in P. aeruginosa. researchgate.netbiorxiv.org For instance, researchers construct strains with fusions like pvdA::mcherry (for pyoverdine) or pchEF::egfp (for pyochelin) to monitor their expression. researchgate.net These assays have revealed key regulatory insights:

Iron-Dependent Regulation: Siderophore biosynthesis genes are strongly induced under iron-limiting conditions. Reporter assays quantitatively demonstrate the increase in promoter activity when iron is scarce and repression when iron is abundant. biorxiv.org

Autoinduction: Some siderophores can up-regulate their own synthesis. Reporter assays in a siderophore-deficient mutant background can show a basal level of promoter activity that significantly increases upon the addition of the exogenous siderophore. pnas.org

This methodology could be directly applied to investigate this compound. The biosynthesis of this compound has been linked to the pvc gene cluster (pvcA-D). researchgate.netnih.gov To study its regulation, a reporter construct such as pvcA-gfp could be created. By growing this engineered strain under various environmental conditions (e.g., different iron concentrations, presence of other signaling molecules), researchers could precisely measure the activity of the pvcA promoter and identify the specific signals that trigger this compound synthesis.

Reporter Construct ExampleRegulatory QuestionExperimental ConditionExpected Result
pvcA-lacZIs this compound synthesis regulated by iron?Grow cells in iron-rich vs. iron-depleted media.Higher β-galactosidase activity in iron-depleted medium. pnas.org
pvcA-mcherryDoes a global regulator (e.g., Fur) control the pvc cluster?Compare reporter activity in wild-type vs. a fur mutant strain.Altered mCherry fluorescence in the mutant, indicating regulatory control.
pvcA-gfpIs synthesis affected by quorum sensing?Add quorum sensing molecules (e.g., AHLs) to the culture.Change in GFP fluorescence, indicating cross-talk between pathways.

Genomic, Proteomic, and Transcriptomic Approaches in this compound Research

Omics-level analyses provide a global view of the cellular processes underlying the production and function of secondary metabolites. These high-throughput techniques are essential for identifying the genetic basis of biosynthesis and understanding the complex cellular response to environmental changes that trigger metabolite production.

Next-Generation Sequencing for this compound Gene Cluster Identification

Next-generation sequencing (NGS) has revolutionized microbiology by enabling the rapid and cost-effective sequencing of entire bacterial genomes. frontiersin.org For secondary metabolite research, whole-genome sequencing data is the foundation for identifying the biosynthetic gene clusters (BGCs) responsible for producing compounds like this compound.

The primary method involves using specialized bioinformatics tools, such as the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH), to mine the genome sequence for BGCs. frontiersin.org These tools recognize characteristic gene combinations, such as those encoding non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are common in secondary metabolite synthesis. frontiersin.orgresearchgate.net

In the context of this compound, genomic analysis of P. aeruginosa led to the identification of the pvcA-D gene cluster. researchgate.netnih.gov Initial studies suggested this cluster was involved in producing this compound, a compound related to the chromophore of pyoverdine. researchgate.netnih.gov Later research showed that the major product of this cluster is actually paerucumarin, but its link to coumarin-type structures remains. researchgate.net Manual and automated genome mining of Pseudomonas strains can screen for the presence of the pvc genes, thereby predicting the potential to produce related compounds. frontiersin.orgresearchgate.net

GenePutative Function Based on HomologyRelevance to Biosynthesis
pvcA Isocyanide synthase family proteinCatalyzes the formation of key functional groups. nih.gov
pvcB AmidohydrolaseInvolved in modifying precursor molecules. researchgate.net
pvcC MbtH-like proteinAccessory protein often required for NRPS activity and stability.
pvcD Adenylation (A) domain-containing proteinActivates amino acid substrates for incorporation into the final product. researchgate.net

Proteomic Analysis of this compound-Producing Strains

Proteomics, the large-scale study of proteins, provides a snapshot of the proteins being expressed by an organism under specific conditions. In the study of this compound, proteomic analysis would be used to identify proteins whose expression correlates with its production, offering clues to its biosynthesis, regulation, and function. The common methodology is label-free quantitative mass spectrometry, which compares the abundance of thousands of proteins between different conditions. asm.orgacs.org

While no proteomic study has focused exclusively on this compound, extensive research on P. aeruginosa under iron-replete versus iron-starvation conditions provides a clear blueprint. Since siderophore production is a primary response to iron limitation, these studies reveal the proteomic signature of this process. asm.orgacs.org Key findings from these analogous studies include:

Upregulation of Biosynthesis Enzymes: Proteins directly involved in the synthesis of siderophores (e.g., pyoverdine and pyochelin) are significantly more abundant in low-iron conditions. asm.orgacs.org

Increased Transporter Expression: Outer membrane receptors and other transport system components required to bring the iron-siderophore complex back into the cell are upregulated. asm.org

Metabolic Reprogramming: Proteins involved in central metabolism are often differentially regulated to provide the necessary precursors for siderophore synthesis. asm.org

A similar comparative proteomic study of a this compound-producing strain grown under inducing (e.g., low iron) versus non-inducing conditions would be expected to reveal the specific proteins associated with its synthesis and transport.

Protein CategoryExample Proteins (from P. aeruginosa iron-starvation studies)Function in Siderophore Biology
Siderophore Biosynthesis PchD, PchE, PchF, PvdA, PvdJEnzymes that build the siderophore molecule. asm.orgacs.org
Siderophore Transport FptA (Pyochelin receptor), FpvA (Pyoverdine receptor)Outer membrane receptors for uptake of the iron-siderophore complex. asm.orgacs.org
Regulation PvdS (Sigma factor)Transcriptional regulator that activates pyoverdine synthesis genes. pnas.org
Metabolism Enzymes for amino acid synthesis/catabolism (e.g., ArgF)Shifting metabolic flux to provide building blocks for siderophores. asm.org

Transcriptomic Studies on this compound Expression in Response to Environmental Stimuli

Transcriptomics, primarily through RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell, revealing which genes are active and at what level. nih.govresearchgate.net This method is exceptionally powerful for understanding how bacteria adapt to environmental changes by altering their gene expression profiles. nih.govbiorxiv.org

For siderophores, the most critical environmental stimulus is iron availability. Numerous transcriptomic studies have compared P. aeruginosa grown in iron-rich versus iron-limited media. nih.govresearchgate.netplos.org These studies consistently show a dramatic upregulation of genes within the pyoverdine (pvd) and pyochelin (pch) biosynthetic gene clusters when iron is scarce. nih.govplos.org For example, a comparison of iron-starved P. aeruginosa cells to those treated with iron revealed that the mRNA levels of 177 genes were differentially regulated, with most genes for iron acquisition being strongly repressed by the addition of iron. nih.gov Another study showed that a temperature shift from 22°C to 37°C (mimicking a transition from the environment to a host) altered the expression of siderophore systems, with pyoverdine genes being more highly expressed at the lower temperature. plos.org

To understand the regulation of this compound, a similar RNA-Seq experiment would be performed. A this compound-producing strain would be cultured under various conditions (e.g., high vs. low iron, different temperatures, exposure to competing microbes). By sequencing the RNA from each condition, researchers could identify which stimuli cause an increase in the transcription of the pvc gene cluster. This would provide definitive evidence of the environmental cues that trigger this compound production.

Gene/RegulonStimulusObserved Transcriptomic Response in P. aeruginosa
pvd and pch genesIron DepletionStrong upregulation. nih.gov
Virulence factor genes (toxA)Iron DepletionUpregulation, indicating co-regulation with siderophores. nih.gov
pvd genesLow Temperature (22°C vs 37°C)Upregulation. plos.org
Iron transport genesIron SupplementationStrong downregulation. nih.gov

Future Research Directions and Emerging Paradigms in Pseudoverdin Studies

Comprehensive Elucidation of Uncharted Pseudoverdin Biosynthetic Pathways

The biosynthetic origin of this compound remains a subject of speculation and incomplete understanding, presenting a prime area for future investigation. While it is related to the pyoverdine chromophore, it is not simply an intermediate. researchgate.netd-nb.info An early hypothesis suggested that this compound and pyoverdine might arise from a common precursor, 2,4,5-trihydroxyphenylalanine. wikipedia.org More recent studies have implicated the pvc (pyoverdine chromophore) gene cluster in its formation; however, this cluster's primary product was identified as paerucumarin, with this compound being a minor byproduct. asm.org Furthermore, a trihydroxylated compound also referred to as "this compound" was observed in a pyoverdine-deficient mutant, suggesting an alternative but non-functional pathway for chromophore-like synthesis. nih.govmicrobialcell.com

Future research must move beyond these initial observations to fully map the enzymatic steps leading to the 3-formylamino-6,7-dihydroxycoumarin structure. researchgate.net Key research questions include:

Identifying the Definitive Gene Cluster: Is the pvc cluster the sole contributor to this compound synthesis, or are there other dedicated or ancillary genes involved? Genome mining of Pseudomonas species and comparative genomics could reveal novel biosynthetic gene clusters associated with coumarin-like metabolites.

Characterizing Key Enzymes: The specific enzymes responsible for the cyclization to a coumarin (B35378) core, as opposed to the pyrimidoquinoline core of pyoverdines, are unknown. researchgate.net Detailed biochemical characterization of the Pvc enzymes (PvcA, PvcB, PvcC, PvcD) is necessary to determine their precise roles and substrate specificities in the formation of both paerucumarin and this compound. asm.org

Mapping Precursor Flow: It is crucial to trace the metabolic precursors and intermediates. Isotopic labeling studies, combined with advanced mass spectrometry, could definitively identify the building blocks and the sequence of reactions, clarifying whether this compound is a shunt product of a more prominent pathway or the result of a dedicated biosynthetic route.

Table 1: Key Proteins and Genes Implicated in this compound and Related Compound Biosynthesis

Gene/Protein Proposed Function in Related Pathways Potential Role in this compound Biosynthesis Research Focus
pvc Gene Cluster (pvcA-D) Biosynthesis of paerucumarin (major) and this compound (minor). asm.org Potentially catalyzes the core reactions forming the coumarin ring. asm.org Functional characterization of each enzyme; understanding the branching between paerucumarin and this compound synthesis.
PvdL, PvdI, PvdD Non-ribosomal peptide synthetases (NRPSs) for the pyoverdine peptide chain. nih.gov Unlikely to be directly involved, as this compound lacks the peptide chain. researchgate.net Investigating potential regulatory crosstalk between the pvd and pvc loci.

| PvdP, PvdO | Periplasmic enzymes for pyoverdine chromophore maturation. nih.gov | Could similar enzymatic activities be involved in the final oxidative steps of this compound formation? | Search for PvdP/PvdO homologs associated with pvc clusters or other candidate genes. |

Advanced Investigations into this compound’s Molecular Mechanisms of Action

While this compound can chelate ferric iron, its affinity is significantly lower than that of pyoverdine, and it is unable to transport iron into bacterial cells due to the absence of the peptide side chain required for receptor recognition. researchgate.netwikipedia.org This suggests its primary molecular function may not be classical iron acquisition. Future studies must explore alternative roles.

A critical avenue of research is to investigate whether this compound acts as a signaling molecule. In the complex chemical language of microbial communities, even molecules produced in small quantities can have potent regulatory effects. Research should focus on:

Transcriptomic and Proteomic Responses: Exposing P. aeruginosa and other co-habiting microbial species to purified this compound could reveal changes in gene and protein expression. This could uncover regulatory circuits influenced by this compound, potentially related to virulence, biofilm formation, or quorum sensing.

Inter-species Interactions: Pyoverdine is a key factor in the competition between P. aeruginosa and other microbes like Aspergillus fumigatus through iron sequestration. asm.orgnih.gov While less efficient, this compound's iron-chelating ability could still play a role in niche competition, perhaps by subtly altering local iron availability to interfere with competitors' low-affinity iron uptake systems.

Interaction with Host Cells: The pyoverdine system is a recognized virulence factor. wikipedia.org Although this compound lacks the iron import function, its coumarin core could interact with host cell components. Studies on the cytotoxicity or immunomodulatory effects of this compound on mammalian cells, similar to those performed on pyoverdine, are warranted to determine if it contributes to pathogenesis through a mechanism independent of iron transport. wikipedia.org

Integration of Multi-Omics Data for Systems-Level Insights into this compound Biology

To move beyond a single-gene or single-molecule focus, a systems biology approach is imperative. researchgate.net The integration of multiple "omics" datasets will provide a holistic view of this compound's role within the complex molecular network of the cell. azolifesciences.comnih.gov While multi-omics has been applied to study P. aeruginosa infections, it has not been specifically directed at understanding this compound. nih.gov

An integrated multi-omics research program for this compound would involve:

Genomics: Sequencing the genomes of this compound-producing strains to identify the complete set of genes associated with its biosynthesis and regulation.

Transcriptomics (RNA-seq): Comparing the transcriptomes of wild-type and mutant strains under different environmental conditions to identify genes whose expression is correlated with this compound production and to understand its regulatory network, including its relationship with the master iron-regulator Fur. nih.gov

Proteomics: Quantifying protein expression to identify the translated enzymatic machinery and regulatory proteins involved in the this compound pathway.

Metabolomics: Profiling the full spectrum of small molecules to place this compound within the broader metabolic context of the cell, identifying precursors, related byproducts, and downstream metabolic consequences of its production.

By integrating these data layers, researchers can build comprehensive models that connect genotype to phenotype, revealing the regulatory logic, metabolic context, and ultimate biological function of this compound. nih.gov This approach holds the key to transforming this compound from a scientific curiosity into a well-understood component of Pseudomonas biology.

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyoverdine
Paerucumarin
2,4,5-trihydroxyphenylalanine
3-formylamino-6,7-dihydroxycoumarin

Q & A

Q. How is Pseudoverdin structurally identified and distinguished from related siderophores like pyoverdin?

this compound (3-formamido-6,7-dihydroxycoumarin) is identified through a combination of spectroscopic techniques. Key methods include:

  • NMR spectroscopy : Distinct singlet signals at δ 6.75 ppm (H-8), δ 6.95 ppm (H-5), and δ 8.45 ppm (H-4), with NOE correlations between H-4 and H-4. The presence of an NH (δ 9.99 ppm) and CHO (δ 8.33 ppm) group confirms the formamide substituent .
  • Mass spectrometry : Molecular ion peaks at m/z 221 (for the deacetylated derivative) and m/z 249 (for the formylated product) .
  • UV-Vis spectroscopy : A maximum absorption at 356 nm (ε 8003 in methanol) distinguishes it from pyoverdin chromophores .

Q. What experimental methods are used to synthesize this compound derivatives?

The synthesis involves three key steps (yields and conditions critical for reproducibility):

Acetylation : Heating 2-hydroxy-4,5-dimethoxybenzaldehyde with glycine, sodium acetate, and acetic anhydride yields 3-acetamido-6,7-dimethoxycoumarin (11% yield, m.p. 248°C) .

Deacetylation : Refluxing the acetylated product in HCl/ethanol removes the acetyl group (79% yield, m.p. 170°C) .

Formylation : Treating the deacetylated product with formic acid and toluene produces this compound dimethyl ether (160% yield due to solvent retention, m.p. 246°C) .
Note: Chromatographic purification (silica gel) is essential to isolate intermediates .

Advanced Research Questions

Q. How do contradictions in this compound’s biosynthetic pathway inform its relationship to pyoverdin?

this compound’s biosynthesis deviates from pyoverdin’s canonical pathway. While pyoverdin requires cyclization via an intramolecular Bucherer reaction, this compound arises from aberrant dehydrogenation steps in genetically manipulated Pseudomonas aeruginosa strains (e.g., PAO 6624/pPYP17). This suggests a "branch" in the biogenetic pathway where the double bond introduction replaces peptide chain attachment, critical for iron transport . Key evidence includes:

  • Genetic instability : Loss of pyoverdin production in mutant strains correlates with this compound accumulation .
  • Spectroscopic divergence : Absence of pyoverdin’s characteristic iron-binding peptide moiety in this compound explains its inability to transport iron .

Q. What methodological adjustments resolve contradictions in Fe(III)-Pseudoverdin complex stability?

Fe(III)-Pseudoverdin complexes are notoriously unstable during chromatography. To address this:

  • EDTA chelation : Treat aqueous solutions with EDTA at pH 4.5 to dissociate Fe(III) before XAD column purification .
  • Alternative isolation : Concentrate culture supernatants to precipitate Fe(III)-Pseudoverdin, bypassing column-based methods .
  • Validation : Compare UV-Vis profiles (e.g., λmax shifts) of iron-free and iron-supplemented cultures to confirm structural integrity .

Q. How can researchers optimize this compound yield in bacterial cultures?

Key parameters for maximizing this compound production in P. aeruginosa PAO 6624/pPYP17:

  • Media composition : Use succinate-based media with 300 µg/mL kanamycin to maintain plasmid stability .
  • Iron regulation : Omit FeCl3 to induce this compound synthesis (pyoverdin is repressed under iron-rich conditions) .
  • Culture duration : Harvest after 72 hours at 37°C (200 rpm) to balance biomass and metabolite yield .

Methodological Challenges and Solutions

Q. How to address spectral data discrepancies in this compound characterization?

Discrepancies often arise from solvent retention or incomplete purification:

  • Artifact identification : Monitor for unexpected peaks in <sup>1</sup>H NMR (e.g., δ 3.3 ppm for residual methanol) .
  • Reproducibility checks : Repeat syntheses with strict anhydrous conditions to minimize hydrolysis of formamide groups .
  • Cross-validation : Use HPLC (C18 column, methanol/water gradient) to confirm purity before spectral analysis .

Q. What strategies validate this compound’s proposed biogenetic pathway?

  • Isotopic labeling : Feed <sup>13</sup>C-Tyr to cultures and track incorporation into the coumarin backbone via <sup>13</sup>C NMR .
  • Knockout studies : Disrupt genes encoding putative dehydrogenases (e.g., pvdL) to test this compound accumulation .
  • Comparative metabolomics : Profile mutant vs. wild-type strains using LC-MS to identify pathway intermediates .

Data Interpretation and Contradictions

Q. Why does this compound lack iron transport activity despite structural similarity to pyoverdin?

Functional assays reveal:

  • Peptide moiety absence : Pyoverdin’s iron-binding requires a peptide chain attached to the chromophore’s C-1 carboxyl group, absent in this compound .
  • Chelation capacity : this compound’s formamide group reduces Fe(III) affinity, as shown by EDTA competition assays .

Q. How to reconcile conflicting reports on this compound’s role in bacterial iron metabolism?

  • Context-dependent production : this compound is constitutively produced in mutants but absent in wild-type strains, suggesting it is a metabolic "dead end" under iron limitation .
  • Ecological niche analysis : Test this compound’s utility in non-iron-stress conditions (e.g., biofilm formation) using gene expression profiling .

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